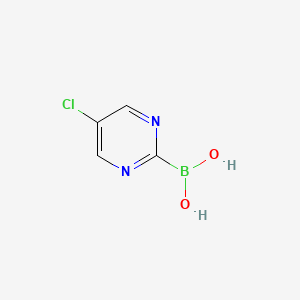
(Fmoc-Cys-OSu)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Fmoc-Cys-OSu): , also known as fluorenylmethyloxycarbonyl-S-cysteine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid cysteine, facilitating the synthesis of peptides and proteins by preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluorenylmethyloxycarbonyl-S-cysteine N-hydroxysuccinimide ester typically involves the reaction of fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide . This reaction produces fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester, which is then reacted with cysteine to form fluorenylmethyloxycarbonyl-S-cysteine N-hydroxysuccinimide ester .
Industrial Production Methods: In industrial settings, the production of fluorenylmethyloxycarbonyl-S-cysteine N-hydroxysuccinimide ester involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as extraction, acidification, and washing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Fluorenylmethyloxycarbonyl-S-cysteine N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorenylmethyloxycarbonyl group can be removed by base, typically piperidine, to expose the cysteine residue.
Oxidation and Reduction Reactions: The cysteine residue can undergo oxidation to form disulfide bonds or reduction to break these bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid (TFA): Used for the cleavage of protecting groups.
Major Products Formed:
Scientific Research Applications
Fluorenylmethyloxycarbonyl-S-cysteine N-hydroxysuccinimide ester has numerous applications in scientific research, including:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect cysteine residues and facilitate the assembly of peptides.
Protein Engineering: The compound is used in the synthesis of proteins through native chemical ligation, enabling the creation of functional protein molecules.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Biotechnology: The compound is used in the production of bio-inspired materials and nanocomposites.
Mechanism of Action
The mechanism of action of fluorenylmethyloxycarbonyl-S-cysteine N-hydroxysuccinimide ester involves the protection of the cysteine residue during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the cysteine residue, preventing unwanted side reactions. The group is then removed by base, typically piperidine, to expose the cysteine residue for further reactions .
Comparison with Similar Compounds
Fluorenylmethyloxycarbonyl-S-cysteine N-hydroxysuccinimide ester is unique compared to other similar compounds due to its stability and ease of removal. Similar compounds include:
Fluorenylmethyloxycarbonyl-S-cysteine trityl ester (Fmoc-Cys(Trt)-OH): Used in peptide synthesis but has different stability and removal conditions.
Fluorenylmethyloxycarbonyl-S-cysteine methoxytrityl ester (Fmoc-Cys(Mmt)-OH): Another protecting group with different properties and applications.
Fluorenylmethyloxycarbonyl-S-cysteine N-hydroxysuccinimide ester stands out due to its operational simplicity and effectiveness in peptide synthesis .
Properties
Molecular Formula |
C44H38N4O12S2 |
|---|---|
Molecular Weight |
878.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56) |
InChI Key |
FWRWVOZABQSEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B12503902.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B12503909.png)
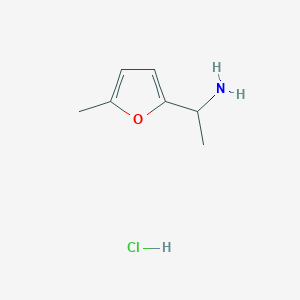
![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)
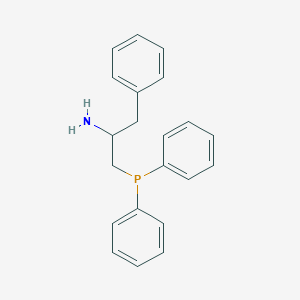
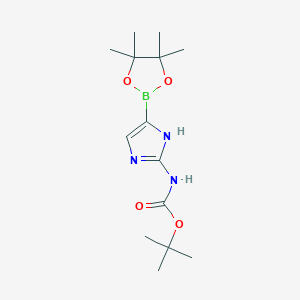
![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)
![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)

![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
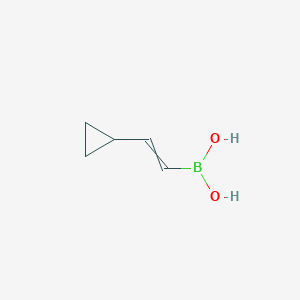
![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)
